3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran

Odor Threshold Aroma Chemistry Structure-Odor Relationship

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS 59848-69-0), also known as dihydroneroloxide or 2-isobutyl-4-methyl-3,6-dihydro-2H-pyran, is a monoterpenoid dihydropyran derivative with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. This compound is a member of the pyran family of aroma chemicals, which also includes rose oxide, nerol oxide, and dihydrorose oxide.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 59848-69-0
Cat. No. B13758574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran
CAS59848-69-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CCOC(C1)CC(C)C
InChIInChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,8,10H,5-7H2,1-3H3
InChIKeyGQJUQRHPTSAQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS 59848-69-0): Core Identity and Procurement-Relevant Characteristics


3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS 59848-69-0), also known as dihydroneroloxide or 2-isobutyl-4-methyl-3,6-dihydro-2H-pyran, is a monoterpenoid dihydropyran derivative with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This compound is a member of the pyran family of aroma chemicals, which also includes rose oxide, nerol oxide, and dihydrorose oxide. It is characterized by a six-membered heterocyclic ring containing one endocyclic double bond and a saturated isobutyl substituent at the 2-position . Key physicochemical identifiers for procurement include a density of 0.858 g/cm³, a boiling point of 198.9°C at 760 mmHg, and a flash point of 68.3°C .

Why 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran Cannot Be Casually Substituted by Other Pyran Aroma Chemicals


Within the pyran-derived aroma chemical family, seemingly minor structural modifications—such as the position and saturation state of double bonds—can lead to profound shifts in olfactory character, odor threshold, substantivity, and chemical stability [1]. For instance, the fully saturated tetrahydro analog (dihydrorose oxide, CAS 13477-62-8) presents a predominantly floral, rosy odor with a substantivity of around 4 hours, while the side-chain unsaturated analog (rose oxide, CAS 16409-43-1) offers a sharp, green, spicy profile with a tenacity exceeding 8 hours on a blotter [2]. Similarly, nerol oxide (CAS 1786-08-9), which features unsaturation in both the ring and the side chain, has an odor threshold of 0.1 µg/L and a distinctly different green, fatty, floral character [3]. The unique combination of a single endocyclic double bond with a fully saturated branched alkyl chain in 3,6-dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran defines its own olfactory space, making direct substitution without reformulation a significant risk to the sensory profile and performance of a final fragrance or flavor product.

Quantitative Differentiation Evidence for 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran Against Key In-Class Analogs


Comparative Aroma Threshold: A Potent Green-Floral Impact vs. the Fully Saturated Dihydrorose Oxide

The patent literature on dihydropyran derivatives describes compounds of this class as possessing 'remarkable low odor threshold values' and being 'very powerful' [1]. While a specific published threshold for 3,6-dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran is not available, its structurally distinct saturated side-chain analog, dihydrorose oxide (CAS 13477-62-8), is defined as having a 'medium' odor intensity and a substantivity of only 4 hours on a smelling strip [2]. In contrast, the closely related rose oxide has a reported perception threshold of 0.5 µg/L [3]. The structural rationale suggests that the endocyclic double bond in the target compound significantly enhances its olfactory impact compared to its fully saturated counterpart, positioning it as a high-impact alternative in green-floral accords.

Odor Threshold Aroma Chemistry Structure-Odor Relationship

Unique Structural Hybrid: Endocyclic Double Bond vs. Tetrahydro (Saturated) and Side-Chain-Unsaturated Analogs

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran possesses a single endocyclic double bond, unlike dihydrorose oxide (CAS 13477-62-8, fully saturated tetrahydro ring) and rose oxide (CAS 16409-43-1, saturated ring with an unsaturated side chain) or nerol oxide (CAS 1786-08-9, unsaturation in both ring and side chain) [1]. This specific hybridization state is critical. The endocyclic double bond creates a site for potential chemical modification (e.g., oxidation or hydrogenation), making it a valuable intermediate for further synthesis, as demonstrated by its isolation and conversion to other monoterpenes like neroloxide and ho-trienol [2]. This unique reactivity profile is absent in its fully saturated analog, dihydrorose oxide.

Chemical Stability Synthetic Intermediate Structure-Activity Relationship

Defined Physicochemical Profile Governing Volatility and Formulation Behavior vs. Dihydrorose Oxide

The target compound has a precisely defined boiling point of 198.9°C at 760 mmHg and a flash point of 68.3°C . This contrasts with dihydrorose oxide, which, as a fully saturated analog, is expected to have a slightly higher boiling point due to its marginally higher molecular weight (156.27 vs. 154.25 g/mol) and lack of polarizable electrons from the double bond. These differences in volatility and flash point directly impact a compound's performance in different product matrices, its substantivity on various substrates, and its safety classification during handling and transport.

Volatility Boiling Point Flash Point Formulation

Natural Occurrence Profile Compared to Fully Synthetic Analogs: Implications for 'Natural' Labeling

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran, referred to as dihydroneroloxide, has been isolated as a minor component from natural sources such as yudzu (yuzu) peel oil [1] and is also reported in fenaroli's handbook with specific food occurrences like chicken fat and roasted beef [2]. This natural occurrence documentation is a key differentiator from many other high-impact synthetic pyran aroma chemicals that are not found in nature, potentially allowing for its use in 'natural' flavor formulations where legally permitted, unlike its purely synthetic analogs.

Natural Occurrence Flavor Regulation Yuzu Peel Oil

High-Value Application Scenarios for 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran Based on Differentiation Evidence


High-Impact Green-Floral Fine Fragrance Accord Where Cost-in-Use and Potency Are Paramount

Based on its structural class association with powerful, low-threshold odorants, 3,6-dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran is ideally suited for creating high-impact green-floral notes in fine fragrances [1]. Its differentiated olfactory profile, distinct from the overtly rosy or sharp-green characteristics of its analogs, allows a perfumer to achieve a unique, radiant green-floral effect at a potentially lower dosage, thereby reducing cost-in-use and the overall synthetic molecule load in the formulation. This scenario directly leverages the compound's potency advantage inferred from its structure-odor relationship.

Flavor Formulation Requiring Natural-Sourced Green Notes for Authenticity

For flavorists developing a complex natural flavor (e.g., yuzu, grilled meat, or roasted nut profiles), the documented natural occurrence of this compound in yuzu peel oil and various cooked food matrices makes it a critical ingredient for achieving an authentic character [2]. This is a clear substitution advantage over purely synthetic pyran molecules with a similar odor profile but no natural precedent, which would compromise a 'natural' label claim. The procurement decision is driven here by regulatory and marketing requirements stemming from the natural occurrence evidence.

Synthetic Chemistry Intermediate for the Diversification of Pyran-Derived Fragrance Molecules

The unique structural feature of a single endocyclic double bond makes this compound a strategically important synthetic intermediate, as demonstrated by its conversion to other valuable monoterpenes like neroloxide and ho-trienol [3]. Its specific hybridization allows for targeted chemical modifications (e.g., selective hydrogenation, epoxidation, or nucleophilic additions) that are not possible with its fully saturated or doubly unsaturated analogs. A procurement decision here is driven by the need for a versatile building block to access a library of novel aroma chemicals.

Functional Perfumery Applications Requiring a Calibrated Evaporation Profile

The defined boiling point (198.9°C) and flash point (68.3°C) provide formulators with a predictable volatility profile that is distinct from the heavier (higher boiling) dihydrorose oxide . This allows for precise calibration of an odor's longevity on different substrates in functional products like laundry care or household cleaners. If a formulator requires a note that dissipates slightly faster than the saturated analog to fit within a specific olfactive pyramid, this compound would be the scientifically selected choice.

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